molecular formula C12H12O3 B8095885 3-Oxo-5-phenyl-4-pentenoic acid methyl ester

3-Oxo-5-phenyl-4-pentenoic acid methyl ester

Cat. No. B8095885
M. Wt: 204.22 g/mol
InChI Key: FCRJJPWNWLNCPA-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-5-phenyl-4-pentenoic acid methyl ester is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxo-5-phenyl-4-pentenoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-5-phenyl-4-pentenoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Pyrethroids Pesticides : An important application is as an intermediate in the synthesis of pyrethroids pesticides. Improved synthesis methods have been developed to yield high-purity products suitable for industrial production (Peng Chu-he, 2012).

  • Chemoenzymatic Synthesis of Femoxetine : Enzymatic kinetic resolution of 3-phenyl-4-pentenoic acid esters has been studied, demonstrating the significance of biocatalyst selection for successful enzymatic kinetic resolution. This process is utilized in the synthesis of biologically relevant compounds like Femoxetine (A. Brodzka, Dominik Koszelewski, R. Ostaszewski, 2012).

  • Synthesis of New Pyridazinone Derivatives : Methyl esters of 3-methyl-2-oxo- and 2-oxo-3-phenyl-3-pentenoic acids are used to synthesize new pyridazinone derivatives, which have potential applications in pharmaceuticals (S. Hovakimyan et al., 2004).

  • Polyester Synthesis : Direct formation of new chemical products like trans-2,5-dihydroxy-3-pentenoic acid methyl ester from pentoses using tin-containing silicates has been reported. These are used in co-polymerization studies, leading to functionalized polyesters (Samuel G. Elliot et al., 2017).

  • Functionalized Polystyrenes : The synthesis of ω-(para styryl)alkanoic acids and their subsequent radical copolymerization with styrene to produce functionalized polystyrenes has been explored (H. Dalil et al., 2000).

  • Isomerization Reactions in Organic Chemistry : Double-bond migration in α,β-unsaturated compounds, using ruthenium catalysts, leads to the production of deconjugated compounds, which are valuable in synthetic organic chemistry (Wakamatsu et al., 2000).

  • Crystal Structure Analysis : Studies of the crystal structure of related compounds, such as (2Z,4E)-3-hydroxy-5-phenyl-penta-2,4-dienonic acid methyl ester, provide insights into their chemical properties and potential applications (C. Mamat, M. Köckerling, C. Geers, 2008).

properties

IUPAC Name

methyl (E)-3-oxo-5-phenylpent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRJJPWNWLNCPA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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